molecular formula C14H12O4 B1337525 Dimethyl 1,4-naphthalenedicarboxylate CAS No. 7487-15-2

Dimethyl 1,4-naphthalenedicarboxylate

Cat. No. B1337525
CAS RN: 7487-15-2
M. Wt: 244.24 g/mol
InChI Key: OCSXMIBZIHMVCP-UHFFFAOYSA-N
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Description

Dimethyl 1,4-naphthalenedicarboxylate is a chemical compound that has been studied for its interesting reactivity and potential applications in organic synthesis. It is known to participate in various chemical reactions, including photoaddition to alkenes and reactions with nucleophiles.

Synthesis Analysis

The synthesis of dimethyl 1,4-naphthalenedicarboxylate-related compounds has been explored in several studies. For instance, the reaction of 1,8-naphthalenediamine with dimethyl acetylenedicarboxylates has been shown to yield a variety of products, including tetrahydronaphtho[1,8-ef]diazepinones, dihydroperimidines, and bis(enamino)fumarates, depending on the reaction conditions . Additionally, the condensation of p-diazooxide with dimethyl acetylenedicarboxylate has led to the formation of a spirodecatetraenone and a nonenolizable naphthalenone10.

Molecular Structure Analysis

The molecular structure of dimethyl 1,4-naphthalenedicarboxylate and its derivatives has been a subject of interest. Crystallographic studies have been conducted to determine the molecular and crystal structure of related compounds, such as 1,8-bis(dimethylamino)naphthalene tetrafluoroborate, revealing significant intramolecular hydrogen bonding and geometric distortions . X-ray crystallography has also confirmed the structure of a novel 1,4-cycloaddition product of a stable 2-thianaphthalene derivative .

Chemical Reactions Analysis

Dimethyl 1,4-naphthalenedicarboxylate undergoes various chemical reactions. Notably, it has been found to participate in a novel 1,8-photoaddition with alkenes, proceeding through the singlet excited state and retaining the stereochemistry of the alkenes . The compound also reacts in the presence of acids with nucleophiles, leading to the formation of methyl- and ring-substituted naphthalenes, with the key intermediate being a hydroperoxy carbocation . Furthermore, the photochemistry of dimethyl 1,8-naphthalenediacrylate has been studied, revealing cis,trans isomerization and intramolecular cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1,4-naphthalenedicarboxylate derivatives have been investigated. For example, the synthesis, conformational stability, and molecular structure of 4-aryl- and 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes have been studied, showing fast interconversion between syn and anti conformers and the influence of peri-substituents on basic properties . The hydrogen bonding characteristics of 1,8-bis(dimethylamino)naphthalene with 3,4-furandicarboxylic acid have also been analyzed, providing insights into the NHN+ and OHO- hydrogen bridges .

Scientific Research Applications

Photoaddition and Alkylation Studies

Dimethyl 1,4-naphthalenedicarboxylate demonstrates notable behavior in photochemical reactions. Kubo, Inoue, and Sakai (1992) discovered its ability to undergo novel 1,8-photoaddition with various alkenes, retaining the stereochemistry of the alkenes in the process (Kubo, Inoue, & Sakai, 1992). Bayse, Carpenter, and Wilmot (2002) further explored its chemical reactivity, achieving high-yield reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate under varying conditions (Bayse, Carpenter, & Wilmot, 2002).

Inclusion Complex Studies

Marta Cervero and Mendicuti (2000) conducted a detailed study on the inclusion complexes of dimethyl 2,6-naphthalenedicarboxylate with α- and β-cyclodextrins, analyzing thermodynamics and molecular mechanics (Cervero & Mendicuti, 2000). This research provides insight into the molecular interactions and stability of these complexes.

Polymer and Catalysis Research

Lillwitz (2001) reviewed the development and commercialization of dimethyl-2,6-naphthalenedicarboxylate as a precursor to polyethylene naphthalate, discussing its physical properties and applications in polymer manufacturing (Lillwitz, 2001). Stier, Gaehr, and Oppermann (2001) investigated the kinetics of transesterification of dimethyl 2,6-naphthalenedicarboxylate with 1,3-propanediol, contributing to an understanding of its potential in polymer synthesis (Stier, Gaehr, & Oppermann, 2001).

Structural and Luminescence Studies

Wang, Zhang, Song, Li, Xu, and Wang (2012) explored the structure and luminescence of indium metal-organic frameworks based on rigid 1,4-naphthalenedicarboxylate ligands, contributing to materials science and luminescence research (Wang et al., 2012). Spies and Gehrke (1999) conducted time-resolved fluorescence measurements on solutions of dimethyl-2,6-naphthalenedicarboxylate, offering insights into its photophysical properties (Spies & Gehrke, 1999).

Safety And Hazards

Dimethyl 1,4-naphthalenedicarboxylate is intended for laboratory research purposes and is not for drug or household use . It’s recommended to use personal protective equipment when handling this compound and to prevent it from entering drains .

properties

IUPAC Name

dimethyl naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)11-7-8-12(14(16)18-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXMIBZIHMVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453936
Record name DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,4-naphthalenedicarboxylate

CAS RN

7487-15-2
Record name DIMETHYL 1,4-NAPHTHALENEDICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Y Kubo, T Inoue, H Sakai - Journal of the American Chemical …, 1992 - ACS Publications
Irradiation of dimethyl 1, 4-naphthalenedicarboxylate (1) with various alkenes 2, and lOa-d is found to give novel 1, 8-adducts 3, lla-d, 12a, b, d, and 13b, d. The 1, 8-photoaddition …
Number of citations: 23 pubs.acs.org
Y Kubo, T Adachi, N Miyahara, S Nakajima, I Inamura - Tetrahedron letters, 1998 - Elsevier
Intramolecular [3+2]-photocycloadditions of alkenyl methyl 1,4-naphthalenedicarboxylates, which contain rather remote alkene moieties corresponding to isobutene or α-methylstyrene, …
Number of citations: 10 www.sciencedirect.com
Y Kubo, T Todani, T Inoue, H Ando… - Bulletin of the Chemical …, 1993 - journal.csj.jp
The photoreaction of dimethyl 1,4-naphthalenedicarboxylate (4) with allyltrimethylsilane (7) in acetonitrile–methanol gave reductive allylation products. The formation of the products is …
Number of citations: 8 www.journal.csj.jp
CA Bayse, BK Carpenter, JT Wilmot - Synthetic communications, 2002 - Taylor & Francis
The reductive dialkylation of diethyl 1,4-naphthalenedicarboxylate is achieved in high yield and moderate diastereoselectivity. In liquid ammonia at −78C, a 5.6 : 1 ratio of trans- to cis-1,…
Number of citations: 4 www.tandfonline.com
YY Dou, M Du, LF Tang - Journal of Coordination Chemistry, 2008 - Taylor & Francis
Reaction of cyclopentadienyl sodium with dimethyl 1,4-naphthalenedicarboxylate in a 1 : 1 or 2 : 1 ratio in THF yielded functionalized cyclopentadienyl anions CH 3 O 2 CC 10 H 6 C(O)…
Number of citations: 1 www.tandfonline.com
Y Kubo, M Yoshioka, K Kiuchi, S Nakajima, I Inamura - Tetrahedron letters, 1999 - Elsevier
[3+2]-Photocycloadditions of Dicyanonaphthalenes to Alkenes Page 1 Pergamon Tetrahedron Letters 40 (1999) 527-530 TETRAHEDRON LETTERS [3+2]-Photocycloadditions of …
Number of citations: 11 www.sciencedirect.com
Y Nishiyama, M Kaneda, S Asaoka… - The Journal of …, 2007 - ACS Publications
Enantiodifferentiating anti-Markovnikov photoaddition of alcohol (methanol, ethanol, 2-propanol, and tert-butanol) to aromatic alkene (1,1-diphenylpropene and 1,1-diphenyl-1-butene), …
Number of citations: 21 pubs.acs.org
Y Yamamoto, Y Chounan, S Nishii… - Journal of the …, 1992 - ACS Publications
Systematic investigations of the diastereoselectivity of organocopper conjugate addition to-alkoxy trans enoates (3), cis enoates (4), and diesters (5) revealed that the selectivity highly …
Number of citations: 142 pubs.acs.org
S Asaoka, T Wada, Y Inoue - Journal of the American Chemical …, 2003 - ACS Publications
Enantiodifferentiating polar photoaddition of alcohol to 1,1-diphenylpropene and 1,1-diphenyl-1-butene sensitized by saccharide naphthalene(di)carboxylates was performed in …
Number of citations: 72 pubs.acs.org
P Schmoldt, H Rinderhagen… - Molecular and …, 2003 - books.google.com
Electronic excitation of molecules lead to a drastic change of their reactivities. One effect of the excitation is the powerful change of the redox properties, a phenomenon which may lead …
Number of citations: 10 books.google.com

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